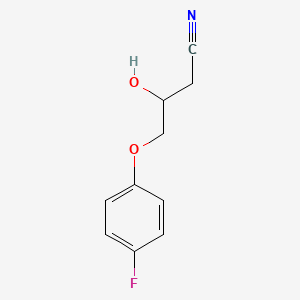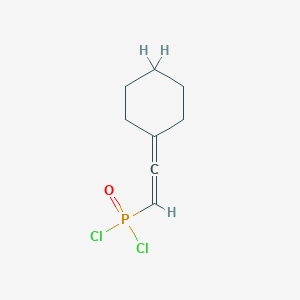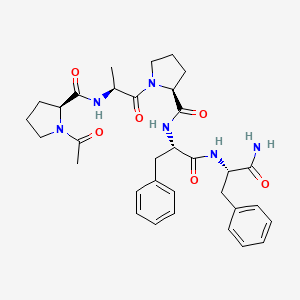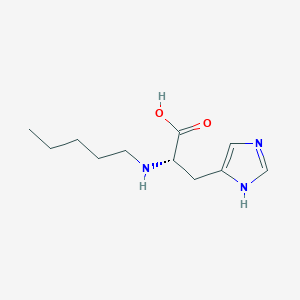
N-Pentyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Pentyl-L-histidine is a derivative of the amino acid histidine, where the histidine molecule is modified by the addition of a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl-L-histidine typically involves the alkylation of L-histidine with a pentyl halide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Pentyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imidazole ring or the pentyl group, using reagents such as lithium aluminum hydride.
Substitution: The pentyl group can be substituted with other alkyl or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while substitution reactions can yield various N-substituted histidine derivatives.
Scientific Research Applications
N-Pentyl-L-histidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein interactions and enzyme catalysis.
Medicine: Potential therapeutic applications due to its structural similarity to histamine and other bioactive molecules.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Pentyl-L-histidine involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring in histidine is known for its ability to coordinate with metal ions and participate in hydrogen bonding, making it a versatile ligand in biochemical processes. The pentyl group may enhance the compound’s lipophilicity, improving its ability to interact with hydrophobic regions of proteins and membranes.
Comparison with Similar Compounds
Similar Compounds
Histidine: The parent amino acid, known for its role in protein structure and function.
N-Methyl-L-histidine: Another derivative with a methyl group instead of a pentyl group.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
Uniqueness
N-Pentyl-L-histidine is unique due to the presence of the pentyl group, which imparts different physicochemical properties compared to other histidine derivatives. This modification can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
58813-22-2 |
|---|---|
Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-(pentylamino)propanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-2-3-4-5-13-10(11(15)16)6-9-7-12-8-14-9/h7-8,10,13H,2-6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1 |
InChI Key |
RLIFGJIMCMUZJE-JTQLQIEISA-N |
Isomeric SMILES |
CCCCCN[C@@H](CC1=CN=CN1)C(=O)O |
Canonical SMILES |
CCCCCNC(CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




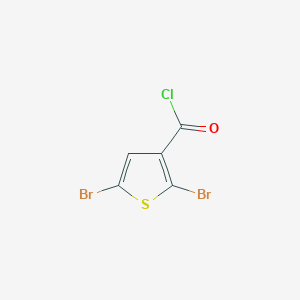
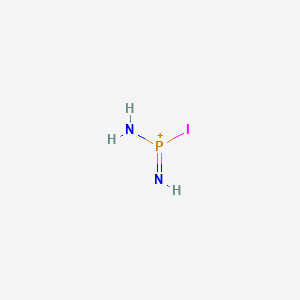
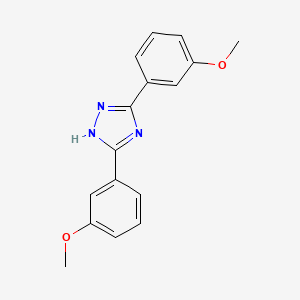
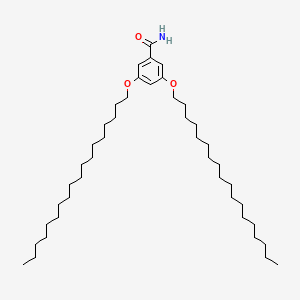
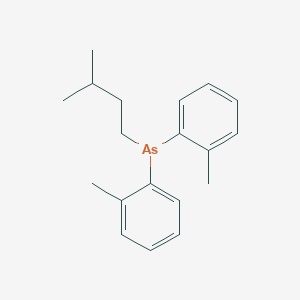
![N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14615903.png)

![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)

